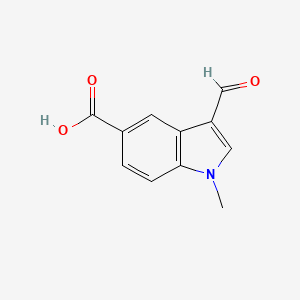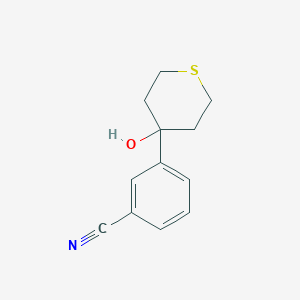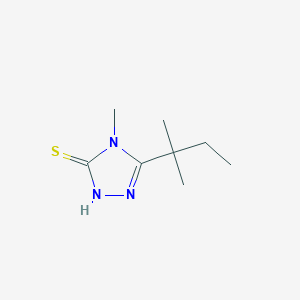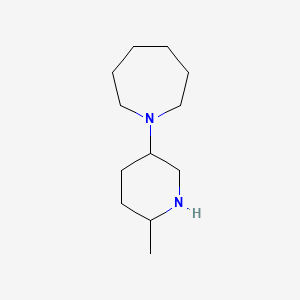
1-(6-Methylpiperidin-3-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpiperidin-3-yl)azepane is a nitrogen-containing heterocyclic compound It is characterized by a seven-membered azepane ring fused with a six-membered piperidine ring, which has a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpiperidin-3-yl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system. A subsequent hydrogenolysis step provides the azepane in just two steps .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as ring-closing metathesis and Beckmann rearrangement of functionalized piperidones, may be applicable .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Methylpiperidin-3-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azepanes, N-oxides, and amine derivatives .
Aplicaciones Científicas De Investigación
1-(6-Methylpiperidin-3-yl)azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor agonists.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Methylpiperidin-3-yl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptors .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered nitrogen-containing ring, commonly used in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also widely used in drug development.
Azepine: A seven-membered nitrogen-containing ring, similar to azepane but with different chemical properties.
Uniqueness
1-(6-Methylpiperidin-3-yl)azepane is unique due to its fused ring structure, which combines the properties of both piperidine and azepane. This structural feature provides it with distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H24N2 |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
1-(6-methylpiperidin-3-yl)azepane |
InChI |
InChI=1S/C12H24N2/c1-11-6-7-12(10-13-11)14-8-4-2-3-5-9-14/h11-13H,2-10H2,1H3 |
Clave InChI |
OEVARUROUCBVJX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CN1)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


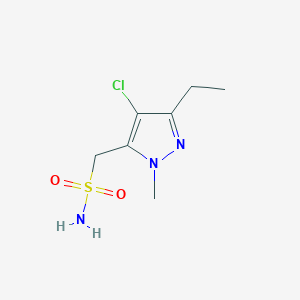
![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)
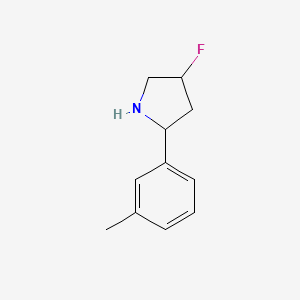
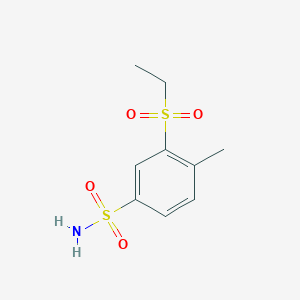
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)
![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)
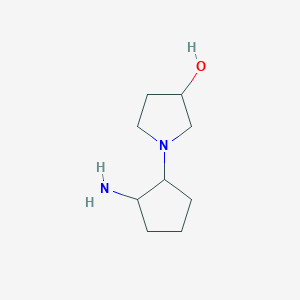
![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
